2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid
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Overview
Description
2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of a fluorine atom and a methyl group on the benzofuran ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . Another method involves the cross-ketonization of methyl 2-furoate with carboxylic acids, which is a catalytic pathway for the synthesis of acyl furans .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous-flow, gas-phase synthesis methods can enhance production efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, carboxylic acids, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the benzofuran ring allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Fluoro-3-methylbenzofuran-2-yl)acetic acid include other benzofuran derivatives such as:
- 2-Acetylbenzofuran
- 5-Fluoro-3-phenylbenzofuran
- 2-Methylbenzofuran
Uniqueness
What sets this compound apart from these similar compounds is the specific substitution pattern on the benzofuran ring, which imparts unique chemical properties and biological activities. The presence of both a fluorine atom and a methyl group enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C11H9FO3 |
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Molecular Weight |
208.18 g/mol |
IUPAC Name |
2-(5-fluoro-3-methyl-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C11H9FO3/c1-6-8-4-7(12)2-3-9(8)15-10(6)5-11(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
NVPLMOCADJTLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)CC(=O)O |
Origin of Product |
United States |
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